(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Lipophilicity Drug-likeness CNS permeability

This 2-thioether-4,5-dihydroimidazole delivers precise SAR control with a 4-chlorobenzylthio group (σp=0.23) and m-tolyl N-1 substituent. Its XLogP3 of 4.3 sits in the CNS drug-like sweet spot (2

Molecular Formula C18H17ClN2OS
Molecular Weight 344.86
CAS No. 851801-53-1
Cat. No. B2501643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
CAS851801-53-1
Molecular FormulaC18H17ClN2OS
Molecular Weight344.86
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H17ClN2OS/c1-13-3-2-4-15(11-13)17(22)21-10-9-20-18(21)23-12-14-5-7-16(19)8-6-14/h2-8,11H,9-10,12H2,1H3
InChIKeyDNUNYWJNQRYZIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone (CAS 851801-53-1): A Structurally Defined 2-Thioether Dihydroimidazole for Medicinal Chemistry and HTS Procurement


(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone (CAS 851801-53-1) is a synthetic heterocyclic compound with the molecular formula C18H17ClN2OS and a monoisotopic mass of 344.075 Da. It belongs to the 2-thioether-4,5-dihydro-1H-imidazole (imidazoline) class, featuring a 4-chlorobenzylthio substituent at the 2-position and a 3-methylbenzoyl (m-toluyl) group at N-1 [1]. The compound is supplied as part of the Life Chemicals HTS collection (catalog F0630-0654) and is primarily utilized as a screening compound or building block in early drug discovery, where its balanced lipophilicity (XLogP3 = 4.3) and moderate polar surface area (TPSA = 58 Ų) place it within favorable drug-like chemical space [1][2].

Why Closely Related 2-Thioether Dihydroimidazole Analogs Cannot Replace (2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone Without Empirical Validation


The 2-thioether dihydroimidazole scaffold is characterized by a steep structure-activity relationship (SAR), where even conservative changes at the benzylthio and N-1-benzoyl positions produce divergent biological profiles. For instance, substitution of the 4-chloro with 4-bromo (CAS 851800-42-5) increases molecular weight by ~45 Da and alters halogen bonding potential, while replacing the m-tolyl group with a 2-methoxyphenyl group redirects hydrogen-bonding geometry [1]. Furthermore, a structural isomer with the identical molecular formula (C18H17ClN2OS), INH1 (CAS 313553-47-8), acts as a Hec1/Nek2 mitotic pathway inhibitor with GI50 values of 10–21 µM in breast cancer cell lines, demonstrating that atomic connectivity—not just elemental composition—dictates biological target engagement . Consequently, generic substitution without supporting comparative activity data risks selecting a compound with a fundamentally different target profile, pharmacokinetic behavior, or synthetic utility.

Quantitative Differentiation Evidence for (2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone (CAS 851801-53-1) Against Key Analogs


Computed Lipophilicity (XLogP3 = 4.3) Versus 4-Bromo Analog: Optimized for CNS-Permeable Chemical Space

The target compound exhibits a computed XLogP3 of 4.3, which falls within the optimal CNS drug range (typically 2–5) [1]. By contrast, the 4-bromo substituted analog (CAS 851800-42-5) is predicted to have a higher logP of approximately 4.68 due to the increased atomic polarizability of bromine [2]. This 0.38 logP unit difference corresponds to an approximately 2.4-fold higher estimated partition coefficient for the bromo analog, potentially leading to reduced aqueous solubility and altered tissue distribution [3]. The chlorine substituent offers a more balanced lipophilicity-electronegativity profile for central target engagement while maintaining sufficient passive permeability.

Lipophilicity Drug-likeness CNS permeability

Zero Hydrogen Bond Donors Versus Imidazole HCl Salts: Implications for Passive Membrane Permeability

The target compound possesses zero hydrogen bond donors (HBD = 0), which is a critical determinant of passive transcellular permeability [1]. In contrast, the widely available 2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole hydrochloride (CAS 673434-78-1)—a close structural precursor lacking the N-1 benzoyl group—contains two hydrogen bond donors in its protonated form (imidazolinium NH) . According to the Lipinski Rule-of-5 framework, each additional HBD correlates with a measurable decrease in Caco-2 permeability on the order of ~0.5–1.0 × 10⁻⁶ cm/s [2]. The target compound's N-1 benzoylation effectively masks these donors, preserving the pharmacophoric 2-thioether dihydroimidazole core while enhancing predicted passive absorption.

Hydrogen bonding Membrane permeability PAMPA

2-Benzylthio-4,5-dihydroimidazole Scaffold: Documented Antiplatelet and Kinase Inhibitory Activity at the Class Level

The 2-benzylthio-4,5-dihydroimidazole pharmacophore has established biological precedent. Fluorinated diethyl 2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate derivatives demonstrated thrombin-induced antiplatelet aggregation with IC50 values ranging from 1.06 mM to 1.20 mM for the most active 4-nitro and 4-fluoro benzylthio variants [1]. More importantly, the broader 2-thio-substituted imidazole class has produced p38 MAP kinase inhibitors with defined SAR at the 2-thioether position, where the alkyl/benzylthio substituent engages the phosphate/ribose binding pocket [2]. The target compound's specific 4-chlorobenzylthio group occupies an underexplored region of this SAR landscape—the para-chloro substitution provides electronic modulation (σp = 0.23) distinct from the nitro (σp = 0.78) and fluoro (σp = 0.06) variants that dominate the published literature, creating a genuine opportunity for novel target engagement profiling.

Antiplatelet Kinase inhibition Imidazoline SAR

Structural Isomer Discrimination: Identical Molecular Formula (C18H17ClN2OS) but Divergent Biological Activity from INH1 (Hec1/Nek2 Inhibitor)

The target compound and INH1 (CAS 313553-47-8) share the identical molecular formula C18H17ClN2OS and molecular weight (344.86 g/mol) but differ fundamentally in atomic connectivity: the target compound is a 2-thioether-4,5-dihydroimidazole, whereas INH1 is N-[4-(2,4-dimethylphenyl)thiazol-2-yl]benzamide [1]. INH1 is a validated Hec1/Nek2 mitotic pathway inhibitor with quantified GI50 values of 10–21 µM across human breast cancer cell lines (MDA-MB-468, MCF-7) and demonstrated in vivo efficacy in xenograft models without apparent toxicity . This stark functional divergence from a mere connectivity rearrangement demonstrates that the 2-thioether-imidazoline architecture of the target compound is not interchangeable with thiazolyl-benzamide topology. For procurement decisions, this means that a screening hit from the target compound's scaffold is mechanistically distinct from one arising from the INH1 scaffold, despite their isomeric relationship.

Structural isomerism Target selectivity Chemical proteomics

Recommended Application Scenarios for (2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone Based on Quantitative Differentiation Evidence


CNS-Targeted High-Throughput Screening with Balanced Lipophilicity (XLogP3 = 4.3)

The computed XLogP3 of 4.3 positions the target compound within the optimal lipophilicity window for CNS drug candidates (2 < logP < 5), avoiding the elevated non-specific binding risk associated with the bromo analog (estimated logP ~4.68) [1][2]. This property makes it a superior choice for primary screens targeting CNS receptors, transporters, or enzymes where excessive lipophilicity is a recognized source of false-positive hits.

Cell-Based Assays Requiring Passive Membrane Permeability (HBD = 0)

With zero hydrogen bond donors, the target compound is predicted to exhibit superior passive membrane permeability compared to the 2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole hydrochloride precursor (HBD = 2) [1]. This advantage is critical for intracellular target engagement assays (e.g., kinase inhibition, protein-protein interaction disruption) where compound must traverse the phospholipid bilayer without active transport.

SAR Expansion of 2-Benzylthio-Imidazoline Pharmacophore with Underexplored 4-Chloro Electronic Character

Published 2-benzylthio-4,5-dihydroimidazole SAR is dominated by 4-nitro (σp = 0.78) and 4-fluoro (σp = 0.06) variants in antiplatelet and kinase inhibition contexts [1]. The 4-chloro substituent (σp = 0.23) represents an electronically intermediate, unexplored point in this SAR continuum, offering medicinal chemists a new tool to probe the electronic requirements of the 2-thioether binding pocket without the strong electron-withdrawing effects of the nitro group or the minimal perturbation of the fluoro group.

Chemical Probe Development Requiring Orthogonal Scaffold to Thiazolyl-Benzamide Isomers

The target compound's 2-thioether-4,5-dihydroimidazole core is structurally and pharmacophorically orthogonal to the thiazolyl-benzamide scaffold of INH1 (same molecular formula C18H17ClN2OS but targeting Hec1/Nek2) [1]. When used in parallel with INH1 in chemical proteomics or phenotypic screening, the two isomers provide a built-in specificity control set with identical molecular weight but fundamentally different protein interaction potential, enabling robust target deconvolution.

Quote Request

Request a Quote for (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.